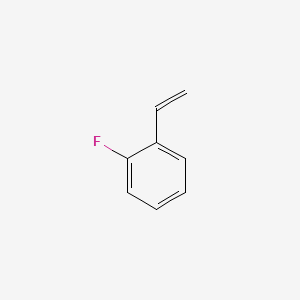

2-Fluorostyrene

Vue d'ensemble

Description

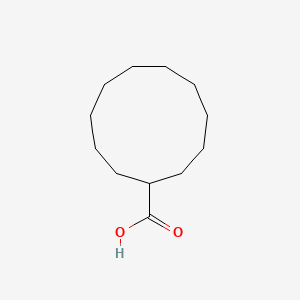

2-Fluorostyrene is a fluorinated styrene derivative that has been the subject of various studies due to its potential applications in organic synthesis and material science. The presence of the fluorine atom at the ortho position of the styrene moiety introduces unique physical and chemical properties, making it a valuable building block for the synthesis of more complex fluorinated structures .

Synthesis Analysis

The synthesis of 2-fluorostyrene derivatives has been explored through different methodologies. A novel approach for synthesizing 2-chloro-2-fluorostyrenes involves a catalytic olefination reaction of carbonyl compounds, using trichlorofluoromethane as a chlorofluoromethylene transfer reagent . Another efficient method described is the radical nitration-debromination of 2-bromo-2-fluorostyrenes, which yields 2-fluoro-2-nitrostyrenes with high stereoselectivity and in excellent yields . Additionally, the stereoselective synthesis of both cis- and trans-β-fluorostyrene derivatives from a common intermediate has been reported, showcasing the versatility of 2-fluorostyrene in synthetic chemistry .

Molecular Structure Analysis

The molecular structure and conformational preferences of 2-fluorostyrene have been investigated using various computational methods. Ab initio and density functional theory (DFT) calculations have provided insights into the planarity and stability of cis and trans conformers, with the trans conformer generally being more stable . The barrier to internal rotation and the effects governing torsion barriers have also been analyzed, contributing to a deeper understanding of the molecule's conformational dynamics .

Chemical Reactions Analysis

2-Fluorostyrene participates in a range of chemical reactions, highlighting its reactivity and potential as a building block. For instance, it has been used in the double capture of difluorocarbene to construct 3-(2,2-difluoroethyl)-2-fluoroindoles, a process that incorporates two different types of fluorine motifs into the products . Anionic polymerization studies of 2-fluorostyrene have shown that it can form polymers with predictable molecular weight and narrow distribution, further demonstrating its reactivity and utility in polymer science .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-fluorostyrene and its derivatives have been extensively studied. Solid-state nuclear magnetic resonance (NMR) spectroscopy has been used to probe the hydrophobicity of comblike fluorinated polystyrenes, revealing the role of side-chain interconnecting groups in the polymers' molecular motion and structure . Surface energy and composition analyses of end-fluorinated polystyrene have shown how fluorinated end groups can significantly decrease surface tension, with the degree of surface enrichment varying with molecular weight . Additionally, the synthesis and characterization of a perfluoroalkylated polystyrene have provided insights into the material's thermal stability and optical properties .

Applications De Recherche Scientifique

Polymer Science and Material Engineering

2-Fluorostyrene has been explored significantly in the field of polymer science. For instance, Sutrisno et al. (2013) described a surface grafting technique using poly(2-fluorostyrene) for thermal-oxidatively stable high-viscosity magnetorheological fluids. This method involved atom transfer radical polymerization (ATRP) and led to the creation of materials with improved thermal stability and constant viscosity, enhancing the performance of magnetorheological fluids by eliminating common issues like iron particle settling (Sutrisno et al., 2013).

Chemical Structure and Physical Properties

The molecular structure and properties of 2-fluorostyrene have been a subject of extensive research. Tuttolomondo et al. (2009) conducted a comprehensive study on the internal rotation barrier and vibrational analysis of 2-fluorostyrene, employing methods like ab initio, DFT, and XRD. This research offered new insights into the molecular conformation and vibrational spectrum of 2-fluorostyrene, contributing significantly to our understanding of its chemical behavior (Tuttolomondo et al., 2009).

Chemistry and Synthesis

A notable application of 2-fluorostyrene in chemistry is demonstrated by Motornov et al. (2017), who developed a highly efficient method for synthesizing 2-fluoro-2-nitrostyrenes. This method involves radical nitration-debromination of 2-bromo-2-fluorostyrenes, leading to the creation of α-fluoro-nitroalkenes. Such compounds are valuable as building blocks in organic synthesis, showcasing the versatility of 2-fluorostyrene in chemical synthesis (Motornov et al., 2017).

Nanotechnology and Surface Science

In the realm of nanotechnology and surface science, Crossland et al. (2006) explored the use of 4-fluorostyrene in creating freestanding nanowire arrays. Theydeveloped nanoporous poly(4-fluorostyrene) templates for electrochemical deposition of copper oxide nanowires. This approach, which includes a "soft-etch" method for template removal, is significant for the fabrication of sensitive nanostructures (Crossland et al., 2006).

Ophthalmic Applications

2-Fluorostyrene has been investigated in the context of ophthalmic materials. Kim et al. (2010) and Lee et al. (2020) conducted studies on the use of 2-fluorostyrene in the synthesis of high-functional silicone hydrogel ophthalmic lenses. These studies revealed that incorporating 2-fluorostyrene enhances polymerization stability and could potentially be used to develop antimicrobial materials for contact lenses (Kim et al., 2010), (Lee et al., 2020).

Mécanisme D'action

Target of Action

It’s known that 2-fluorostyrene is used in the homo- and cross-olefin metathesis coupling of vinylphosphane oxides and electron-poor alkenes

Mode of Action

It’s known that the molecule has a cis-trans energy difference of approximately 24 kJ mol −1, showing a small barrier to planarity of 026 kJ mol −1 in the trans form

Biochemical Pathways

It’s known that metabolomics can provide a broad picture of the metabolome and insights into complex biochemical pathways by quantifying metabolites that are known players in major metabolic pathways

Pharmacokinetics

It’s known that 2-fluorostyrene is a clear colorless liquid . These properties may affect its bioavailability and distribution within the body.

Result of Action

It’s known that 2-fluorostyrene plays a crucial role in the homo- and cross-olefin metathesis coupling of vinylphosphane oxides and electron-poor alkenes

Action Environment

It’s known that the deep bulk traps of 2-fluorostyrene could stably accommodate charges, and the hydrophobicity of this material prevents moisture invasion in ambient environments . These properties suggest that environmental factors such as humidity could potentially influence the action and stability of 2-Fluorostyrene.

Propriétés

IUPAC Name |

1-ethenyl-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F/c1-2-7-5-3-4-6-8(7)9/h2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNQXOOPPJWSXMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30940-23-9 | |

| Record name | Poly(o-fluorostyrene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30940-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90192589 | |

| Record name | o-Fluorostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

394-46-7 | |

| Record name | 1-Ethenyl-2-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=394-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Fluorostyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000394467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Fluorostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-fluorostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.270 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-(diallylamino)-4-methoxyphenyl]acetamide](/img/structure/B1345536.png)

![n-[3-(Dimethylamino)propyl]propanamide](/img/structure/B1345541.png)